molecular formula C21H23N3O2 B277564 N-(4-butylphenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide

N-(4-butylphenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide

Número de catálogo B277564
Peso molecular: 349.4 g/mol
Clave InChI: NPAHKNWKSJOLSY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-butylphenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide, also known as BMS-986165, is a small molecule inhibitor that targets the TYK2 enzyme. TYK2 is a protein kinase that is involved in the signaling pathway of interleukins, which are cytokines that play a role in inflammation and immune responses. BMS-986165 has been developed as a potential treatment for autoimmune diseases such as psoriasis, lupus, and inflammatory bowel disease.

Mecanismo De Acción

N-(4-butylphenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide selectively inhibits the TYK2 enzyme, which is involved in the signaling pathway of interleukins. By blocking TYK2, N-(4-butylphenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide can reduce the production of pro-inflammatory cytokines and decrease inflammation in affected tissues. This mechanism of action is different from other treatments for autoimmune diseases, which often target multiple cytokines and can have broader effects on the immune system.
Biochemical and Physiological Effects:
N-(4-butylphenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide has been shown to reduce the levels of pro-inflammatory cytokines in preclinical models and in human clinical trials. This reduction in cytokine production leads to a decrease in inflammation and can improve symptoms in patients with autoimmune diseases. N-(4-butylphenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide has also been shown to have a favorable safety profile, with no significant adverse effects reported in clinical trials.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(4-butylphenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a specific mechanism of action that can be studied in vitro and in vivo. However, one limitation of N-(4-butylphenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide is that it only targets the TYK2 enzyme and may not be effective in all autoimmune diseases. Additionally, the long-term effects of N-(4-butylphenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide on the immune system are not yet fully understood and require further investigation.

Direcciones Futuras

There are several future directions for research on N-(4-butylphenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide. One direction is to evaluate its efficacy in other autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Another direction is to investigate the long-term effects of N-(4-butylphenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide on the immune system and its potential for combination therapy with other treatments for autoimmune diseases. Additionally, further optimization of the synthesis method for N-(4-butylphenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide may lead to improved yields and purity.

Métodos De Síntesis

The synthesis of N-(4-butylphenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide involves several steps, starting with the reaction of 4-butylphenylboronic acid with 3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid. This intermediate is then coupled with N-(2-chloroacetyl)glycine to form the final product. The synthesis of N-(4-butylphenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide has been optimized to produce high yields and purity.

Aplicaciones Científicas De Investigación

N-(4-butylphenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide has been extensively studied in preclinical models and has shown promising results in reducing inflammation and improving symptoms in various autoimmune diseases. Clinical trials have also been conducted to evaluate the safety and efficacy of N-(4-butylphenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide in humans. The results of these trials have shown that N-(4-butylphenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide has a favorable safety profile and can effectively reduce inflammation in patients with psoriasis and lupus.

Propiedades

Nombre del producto

N-(4-butylphenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide

Fórmula molecular

C21H23N3O2

Peso molecular

349.4 g/mol

Nombre IUPAC

N-(4-butylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide

InChI

InChI=1S/C21H23N3O2/c1-3-4-7-15-10-12-16(13-11-15)22-20(25)14-19-17-8-5-6-9-18(17)21(26)24(2)23-19/h5-6,8-13H,3-4,7,14H2,1-2H3,(H,22,25)

Clave InChI

NPAHKNWKSJOLSY-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)NC(=O)CC2=NN(C(=O)C3=CC=CC=C32)C

SMILES canónico

CCCCC1=CC=C(C=C1)NC(=O)CC2=NN(C(=O)C3=CC=CC=C32)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.